
N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromine atom, and a pyridin-2-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-bromo-N-(pyridin-2-yl)benzamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted benzamides.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- N-(pyridin-4-yl)benzamide
- N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide
Uniqueness
N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide is unique due to the presence of the benzyl group and the specific positioning of the bromine and pyridin-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-benzyl-4-bromo-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H10BrN2O
- Functional Groups :
- A bromine atom at the para position of the benzamide moiety.
- A pyridin-2-yl group attached to the nitrogen atom of the amide.
These structural components contribute to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Specifically, it has been shown to inhibit Mycobacterium tuberculosis with an IC50 ranging from 1.35 to 2.18 µM, indicating a potent effect against this pathogen . This activity suggests potential for development as an anti-tubercular agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have demonstrated its ability to inhibit various cancer cell lines, including non-small cell lung cancer (NSCLC). For instance, one study reported that a derivative of this compound inhibited five NSCLC cell lines with FGFR1 amplification . The IC50 values in these studies ranged from 45 to 74 nM, indicating strong antiproliferative activity .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Binding Affinity : The presence of the bromine atom enhances binding affinity to biological targets compared to similar compounds lacking this substituent .
Case Study 1: Anticancer Activity
In a study focusing on the inhibition of fibroblast growth factor receptor (FGFR), compounds related to this compound were synthesized and evaluated. These compounds demonstrated significant inhibition of cell proliferation in NSCLC models, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on Mycobacterium tuberculosis showed that this compound effectively reduced bacterial growth at low concentrations, suggesting its utility in treating tuberculosis, particularly strains resistant to conventional therapies .
Comparative Analysis with Similar Compounds
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 1.35 - 2.18 | Antimicrobial |
Compound C9 (related derivative) | 45 - 74 | Anticancer |
4-chloro-N-(pyridin-2-yl)benzamide | Varies | Anticancer |
This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing the unique efficacy of this compound.
Properties
Molecular Formula |
C19H15BrN2O |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15BrN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
HKXWWNRKPPBPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.